MCP110 vs. MCP Analogs: Divergent In Vivo Efficacy in C. elegans Ras Pathway Model
MCP110 and the analog MCP116 both produce dose-dependent reduction of the Muv phenotype in C. elegans strains with activating Ras (LET-60) or Raf (LIN-45) mutations, confirming pathway-specific disruption downstream of Ras and upstream of MEK. MCP146, despite structural relatedness, exhibits no inhibitory activity in the same genetic model, demonstrating that analog similarity does not predict functional efficacy [1].
| Evidence Dimension | In vivo Ras pathway inhibition (Muv phenotype rescue) |
|---|---|
| Target Compound Data | MCP110: Significant dose-dependent Muv reduction in LET-60(gf) and LIN-45(gf) strains |
| Comparator Or Baseline | MCP116: Comparable dose-dependent inhibition; MCP146: No detectable activity |
| Quantified Difference | Qualitative functional difference: MCP146 completely inactive vs. MCP110 active |
| Conditions | C. elegans multivulva (Muv) genetic model; activating mutations in Ras ortholog LET-60 or Raf ortholog LIN-45 |
Why This Matters
Procurement of MCP110 over inactive analogs like MCP146 is essential for experiments requiring validated Ras-Raf PPI disruption; structural similarity does not guarantee functional efficacy.
- [1] Skobeleva N, et al. Genetic and functional characterization of putative Ras/Raf interaction inhibitors in C. elegans and mammalian cells. J Mol Signal. 2010;5:2. View Source
